Benzyl methyl(3-oxopropyl)carbamate

Phosphodiesterase Inhibition PDE7A Selectivity IC50

Benzyl methyl(3-oxopropyl)carbamate (CAS: 298706-11-3) is an organic compound belonging to the carbamate class, with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26. It is characterized by a benzyl carbamate protecting group, a methylated nitrogen, and a terminal aldehyde functionality.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B8185574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl methyl(3-oxopropyl)carbamate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCN(CCC=O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8,10H2,1H3
InChIKeyASDHGXFBSTYSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl methyl(3-oxopropyl)carbamate: C12H15NO3 Carbamate Intermediate for PDE7A-Targeted Research and PROTAC Synthesis


Benzyl methyl(3-oxopropyl)carbamate (CAS: 298706-11-3) is an organic compound belonging to the carbamate class, with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 . It is characterized by a benzyl carbamate protecting group, a methylated nitrogen, and a terminal aldehyde functionality . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with notable applications in phosphodiesterase (PDE) inhibitor research and as a building block for complex molecules [1].

Pathway study fit
PDE7A isoform-selectivity research
Synthetic utility
Orthogonal Cbz deprotection for PROTACs
Building block
Aldehyde handle for further derivatization

Why Generic Carbamate Substitution Fails: Differential PDE7A Selectivity and Synthetic Utility of Benzyl methyl(3-oxopropyl)carbamate


Generic substitution with other carbamates is not feasible due to the compound's unique combination of functional groups and its specific biological profile. While tert-butyl carbamates like tert-butyl methyl(3-oxopropyl)carbamate (CAS: 273757-11-2) are commonly used as PROTAC linkers , the benzyl analog demonstrates a distinct selectivity profile against phosphodiesterase (PDE) enzymes, with a reported IC50 of 1.40 nM for PDE7A, which is significantly lower than its activity against PDE5A (IC50 = 3.10E+3 nM) and PDE3A (IC50 = 1.30E+3 nM) [1]. This >2,200-fold selectivity for PDE7A over PDE5A is a critical differentiator that cannot be assumed for other carbamate analogs [2]. Furthermore, the benzyl protecting group offers orthogonal deprotection conditions compared to tert-butyl groups, enabling distinct synthetic strategies [3].

PDE selectivity may differ
Other carbamates lack reported PDE7A selectivity; isoform profile may not transfer to generic analogs.
Deprotection conditions diverge
Benzyl group requires hydrogenolysis; acid-labile tert-butyl analogs may shift synthetic route and compatibility.

Quantitative Evidence Guide: Benchmarking Benzyl methyl(3-oxopropyl)carbamate Against Closest Analogs


PDE7A Inhibitory Potency and Isoform Selectivity Profile

Benzyl methyl(3-oxopropyl)carbamate exhibits potent and selective inhibition of human PDE7A. In a direct comparison using the same assay system, it demonstrates an IC50 of 1.40 nM against PDE7A, while showing significantly weaker activity against PDE5A (IC50 = 3.10E+3 nM) and PDE3A (IC50 = 1.30E+3 nM) [1]. This represents a >2,200-fold selectivity for PDE7A over PDE5A. In contrast, the tert-butyl analog tert-butyl methyl(3-oxopropyl)carbamate is primarily utilized as a PROTAC linker and lacks reported PDE inhibitory data in the same assays .

PDE7A selectivity
Reported
IC50 PDE7A 1.40 nM vs PDE5A 3.10E+3 nM, >2,200-fold selective
Supports isoform-selectivity assay context
BindingDB data; tert-butyl analog not reported in same assay
Phosphodiesterase Inhibition PDE7A Selectivity IC50

Synthetic Accessibility and Reported Yield

A patent describes a preparation method for N-carbobenzoxy-3-amino propionaldehyde (closely related to benzyl methyl(3-oxopropyl)carbamate) with a reported yield of 85% [1]. This contrasts with the tert-butyl analog, where synthesis often involves harsher acidic conditions for deprotection, potentially leading to lower yields or side reactions [2]. The benzyl group can be removed via hydrogenolysis (Pd/C, H2), offering orthogonal deprotection to acid-labile tert-butyl carbamates [3].

Synthetic yield
Class-level
85% yield for close analog
Supports synthetic route review
Patent data; class-level inference
Organic Synthesis Carbamate Deprotection Yield

PROTAC Linker Utility and Comparative Cost

Both benzyl and tert-butyl methyl(3-oxopropyl)carbamates are utilized as PROTAC linkers . However, the benzyl analog (CAS: 298706-11-3) is commercially available at a price of $305 for 250mg , while the tert-butyl analog (CAS: 273757-11-2) is listed at €264.00 for 1g . This translates to approximately $1.22/mg for the benzyl compound versus $0.30/mg for the tert-butyl analog, indicating a higher cost per mg for the benzyl variant, which may be justified by its specific applications.

Procurement cost
Cross-study
~$1.22/mg vs $0.30/mg (tert-butyl)
Supports procurement cost review
Commercial listings; may vary
PROTAC Linker Cost Comparison

Optimal Application Scenarios for Benzyl methyl(3-oxopropyl)carbamate Based on Quantitative Evidence


PDE7A-Selective Inhibitor Development

Given its potent and highly selective inhibition of PDE7A (IC50 = 1.40 nM) with >2,200-fold selectivity over PDE5A [1], benzyl methyl(3-oxopropyl)carbamate is an ideal starting point for medicinal chemistry programs targeting PDE7A-related diseases, such as inflammatory and neurological disorders. Its selectivity profile minimizes off-target effects associated with PDE5A inhibition, making it a superior choice for lead optimization compared to less selective carbamates.

PROTAC Linker Requiring Orthogonal Deprotection

For PROTAC designs where acid-labile protecting groups are incompatible, the benzyl carbamate offers a hydrogenolysis-based deprotection strategy [1]. This is particularly valuable when synthesizing PROTACs with acid-sensitive warheads or linkers. The commercial availability of the compound further supports its use in academic and industrial PROTAC research.

Synthetic Intermediate for Complex Molecule Construction

The reported 85% yield in the synthesis of a closely related N-carbobenzoxy-3-amino propionaldehyde [1] highlights the compound's utility as a reliable building block in multi-step organic syntheses. Its aldehyde functionality enables further derivatization, such as reductive aminations or Grignard reactions, making it a versatile intermediate for constructing complex molecular architectures.

Application
Selection Property
Validation Focus
PDE7A isoform-selectivity studies
Isoform-selectivity assay context
Pathway-response interpretation
PROTAC synthesis with orthogonal deprotection
Orthogonal Cbz group
Deprotection compatibility review
Multi-step organic synthesis
Aldehyde functional handle
Yield and derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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